4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione hydrobromide

15-Lipoxygenase inhibition Structure-activity relationship Regioisomer comparison

4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione hydrobromide (CAS 475158-08-8) is a synthetic, small-molecule imidazole-2-thione derivative supplied as a crystalline hydrobromide salt (molecular formula C₁₆H₁₄BrClN₂OS, MW 397.7 g/mol). The imidazole-2-thione pharmacophore has been established as a privileged scaffold for dopamine β-hydroxylase (DBH) inhibition, with patents and primary literature positioning 1-substituted imidazole-2-thiones as multisubstrate inhibitors that occupy both the phenethylamine binding site and the active-site copper atoms of DBH.

Molecular Formula C16H14BrClN2OS
Molecular Weight 397.7 g/mol
CAS No. 475158-08-8
Cat. No. B3268090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione hydrobromide
CAS475158-08-8
Molecular FormulaC16H14BrClN2OS
Molecular Weight397.7 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)N2C=C(NC2=S)C3=CC=C(C=C3)Cl.Br
InChIInChI=1S/C16H13ClN2OS.BrH/c1-20-14-8-6-13(7-9-14)19-10-15(18-16(19)21)11-2-4-12(17)5-3-11;/h2-10H,1H3,(H,18,21);1H
InChIKeyREEZJYLSFKKPSG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione Hydrobromide (CAS 475158-08-8): A Defined Imidazole-2-thione Probe for Dopamine β-Hydroxylase and 15-LOX Target Engagement Studies


4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione hydrobromide (CAS 475158-08-8) is a synthetic, small-molecule imidazole-2-thione derivative supplied as a crystalline hydrobromide salt (molecular formula C₁₆H₁₄BrClN₂OS, MW 397.7 g/mol) . The imidazole-2-thione pharmacophore has been established as a privileged scaffold for dopamine β-hydroxylase (DBH) inhibition, with patents and primary literature positioning 1-substituted imidazole-2-thiones as multisubstrate inhibitors that occupy both the phenethylamine binding site and the active-site copper atoms of DBH [1]. In parallel, 4,5-diaryl-1H-imidazole-2(3H)-thiones have demonstrated potent soybean 15-lipoxygenase (15-LOX) inhibition via iron-chelation mechanisms [2]. The target compound’s distinct 4-(4-chlorophenyl)-1-(4-methoxyphenyl) substitution pattern differentiates it from both the DBH clinical candidate nepicastat and the 15-LOX-optimized 5-(4-chlorophenyl)-4-(4-methoxyphenyl) regioisomer, making it a structurally resolvable probe for mechanistic studies where regioisomeric and salt-form identity critically influence target engagement.

Why 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione Hydrobromide Cannot Be Replaced by Regioisomers, Free Bases, or Alternative Salts in Scientific Procurement


Imidazole-2-thiones exist as tautomeric mixtures (thione C=S ↔ thiol C–SH), and the equilibrium position dictates the compound’s metal-chelating capacity, hydrogen-bonding geometry, and target-binding kinetics [1]. The target compound is supplied as a defined hydrobromide salt of the thione tautomer; protonation state and counterion identity directly modulate solubility, dissolution rate, and crystallinity—parameters that affect both in vitro assay reproducibility and in vivo exposure . Regioisomeric substitution is equally consequential: the 4-(4-chlorophenyl)-1-(4-methoxyphenyl) arrangement positions the electron-withdrawing 4-chlorophenyl group at C4 and the electron-donating 4-methoxyphenyl substituent at N1, whereas the 15-LOX-optimized regioisomer 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thiol places these aryl groups in a reversed orientation that produced the most potent 15-LOX inhibition in the benchmark SAR series (IC₅₀ = 4.7 µM) [2]. Interchanging regioisomers can invert relative potency by >50-fold in the same assay, as demonstrated within the 4,5-diaryl series [2]. For procurement decisions, substituting the free base or a different salt form introduces uncontrolled variables in solubility and stability that compromise cross-study comparability and SAR continuity.

Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione Hydrobromide Relative to Structural Analogs


Regioisomeric Substitution Defines 15-LOX Inhibitory Potency: Target Compound vs. the 5-(4-Chlorophenyl)-4-(4-methoxyphenyl) Lead

In the 2012 SAR study of 4,5-diaryl-1H-imidazole-2(3H)-thiones against soybean 15-LOX, the regioisomer 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thiol (the reversed substitution pattern to the target compound) was identified as the most potent inhibitor in the series, with an IC₅₀ of 4.7 µM [1]. The phenyl regioisomer 4-(4-chlorophenyl)-5-phenyl-1H-imidazole-2-thiol—which shares the target compound's 4-(4-chlorophenyl) orientation but lacks the N1-methoxyphenyl group—exhibited a substantially weaker IC₅₀ of 62 µM, a 13.2-fold potency loss [1]. The target compound 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione hydrobromide presents a distinct regioisomeric arrangement where the methoxyphenyl group is positioned at N1 rather than C4/C5. This substitution topology has not been individually profiled in the published 15-LOX dataset, representing a structural gap in the existing SAR landscape and a defined opportunity for comparative profiling against the 4.7 µM benchmark [1].

15-Lipoxygenase inhibition Structure-activity relationship Regioisomer comparison

Thione (C=S) vs. Thiol (C–SH) Tautomeric State Governs Metal-Chelating Activity: S-Methylation Abolishes 15-LOX Inhibition

The SAR study by Assadieskandar et al. (2012) demonstrated that methylation of the C2 thiol/thione group to form 5-(4-chlorophenyl)-4-(4-methoxyphenyl)-2-(methylsulfanyl)-1H-imidazole (Compound 14) completely abolished 15-LOX inhibitory activity (IC₅₀ > 250 µM) compared to the parent thiol (IC₅₀ = 4.7 µM), representing a >53-fold loss of potency [1]. Molecular docking revealed that the C2 sulfur must be oriented toward the non-heme iron in the 15-LOX active site for effective chelation; methylation sterically and electronically blocks this interaction [1]. The target compound is supplied as the thione tautomer (C=S), which retains the requisite lone-pair electron density on sulfur for metal coordination, distinguishing it from S-alkylated analogs that are catalytically inert in iron-dependent dioxygenase assays. The hydrobromide salt form further stabilizes the thione tautomer by protonating the imidazole ring nitrogen, favoring the C=S canonical form over the C–SH tautomer [2].

Tautomer-dependent activity Iron chelation mechanism C2-thione pharmacophore

1-Substituted Imidazole-2-thiones as Multisubstrate DBH Inhibitors: Target Compound Falls Within the Pharmacophore Space Validated for Antihypertensive Development

Kruse et al. (1986) established that 1-(phenylalkyl)imidazole-2-thiones function as multisubstrate inhibitors of dopamine β-hydroxylase (DBH), with inhibitory constants (Ki) ranging from 8 nM to 10 µM depending on the phenyl-bridging chain length, with an optimum intersite distance of approximately 6–7 Å between the phenyl ring (dopamine mimic) and the imidazole-2-thione group (oxygen mimic) [1]. U.S. Patent 5,189,052 and its predecessor U.S. Patent 5,057,613 claim imidazole-2-thione derivatives encompassing 1-aryl substitutions for treating hypertension via DBH inhibition, with representative compounds demonstrating antihypertensive efficacy in spontaneously hypertensive rats (SHR) [2]. The target compound incorporates a 1-(4-methoxyphenyl) substituent directly on the imidazole nitrogen—positioning the aryl ring in closer proximity to the C2 thione group than the optimal alkyl-bridged series—and a 4-(4-chlorophenyl) group at C4 that may modulate electronic effects on the thione sulfur. This substitution pattern is structurally distinct from nepicastat (a chromanyl imidazolethione DBH inhibitor with Ki = 8.5 nM against human DBH), the clinical benchmark, and thus offers a chemotype with different steric and electronic parameters for structure-based DBH inhibitor design [3].

Dopamine β-hydroxylase Multisubstrate inhibition Antihypertensive agents

Hydrobromide Salt Form Provides Differentiated Solid-State Properties Relative to the Free Base Thiol

The target compound is the hydrobromide salt (C₁₆H₁₄BrClN₂OS, MW 397.7 g/mol), whereas the commercially available free base form (CAS 852956-27-5) is the neutral thiol with molecular weight 316.81 g/mol (C₁₆H₁₃ClN₂OS) . The HBr salt confers a 25.6% increase in molecular weight due to the counterion and is expected to exhibit higher aqueous solubility and improved crystallinity compared to the free base, based on the general salt-formation principles for weakly basic heterocycles [1]. Imidazole-2-thiones are amphoteric, with the imidazole nitrogen possessing a pKa of approximately 6.0–7.0; protonation by HBr stabilizes the imidazolium cation and locks the tautomeric equilibrium in favor of the thione canonical form, reducing the proportion of the reactive thiol tautomer that can undergo oxidative dimerization to disulfides [1]. For laboratories requiring reproducible dissolution in aqueous buffer systems for biochemical assays, the HBr salt eliminates the need for auxiliary solubilizers or pH adjustment steps that are frequently necessary with the poorly soluble free base.

Salt-form differentiation Crystallinity and solubility Assay-ready formulation

4-Chlorophenyl Substituent at C4 Confers Electronic Differentiation from 4-Fluorophenyl and Unsubstituted Phenyl Analogs in 15-LOX SAR

Within the 4,5-diaryl-1H-imidazole-2-thiol series, the 4-chlorophenyl substituent at C4 or C5 yielded variable 15-LOX potency depending on the partner aryl group: 5-(4-chlorophenyl)-4-(4-methoxyphenyl) gave IC₅₀ = 4.7 µM, while 4,5-bis(4-chlorophenyl) produced IC₅₀ = 136 µM—a 28.9-fold potency difference [1]. The 4-fluorophenyl analog 5-(4-fluorophenyl)-4-(4-methoxyphenyl)-1H-imidazole-2-thiol exhibited IC₅₀ = 13.7 µM, representing a 2.9-fold reduction relative to the 4-chlorophenyl version [1]. The target compound's 4-(4-chlorophenyl) group combines a strong electron-withdrawing inductive effect (Hammett σₚ = 0.23) with a larger van der Waals volume than fluorine, which may influence both the electronic environment of the C2 thione and the steric fit within the 15-LOX active-site cavity. This electronic-steric balance is not recapitulated by the 4-fluorophenyl (more electronegative, smaller) or unsubstituted phenyl (less electron-withdrawing) congeners.

Hammett substituent effects 4-Chlorophenyl vs. 4-fluorophenyl Lipoxygenase SAR

Purity ≥95% with Defined Single-Compound Identity Enables Reproducible Dose-Response Profiling

The target compound is supplied with a certified purity of ≥95% as a single chemical entity with confirmed identity (CAS 475158-08-8, molecular formula C₁₆H₁₄BrClN₂OS, InChI Key: REEZJYLSFKKPSG-UHFFFAOYSA-N) . In contrast, the 4,5-diaryl-1H-imidazole-2-thione series reported by Assadieskandar et al. (2012) required individual synthesis, purification, and characterization of each analog, with purities confirmed by elemental analysis and HPLC [1]. For laboratories conducting comparative profiling against published literature benchmarks, procurement of the specified CAS compound with documented purity eliminates the batch-to-batch variability inherent in in-house synthesis and ensures that observed biological activity can be directly attributed to the target structure rather than to synthetic byproducts or residual starting materials.

Compound quality control Assay reproducibility Procurement specification

High-Value Research and Industrial Application Scenarios for 4-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione Hydrobromide (CAS 475158-08-8)


Regioisomer-Resolved 15-Lipoxygenase SAR Expansion

The target compound fills a documented gap in the 4,5-diaryl-1H-imidazole-2(3H)-thione SAR landscape: the N1-methoxyphenyl/C4-chlorophenyl topology. Laboratories engaged in 15-LOX inhibitor optimization can procure this regioisomer to experimentally determine its IC₅₀ (predicted to differ from the 4.7 µM benchmark of the 5-(4-chlorophenyl)-4-(4-methoxyphenyl) regioisomer) and generate the missing data point in the substituent-position matrix [1]. The assay-ready HBr salt eliminates dissolution artifacts, enabling direct comparison with published free-thiol data after appropriate vehicle controls. Together with the inactive S-methylated analog (IC₅₀ > 250 µM), this compound completes a mechanistic probe set for validating the iron-chelation hypothesis across different regioisomeric geometries [1].

Dopamine β-Hydroxylase Inhibitor Scaffold Diversification

The 1-(4-methoxyphenyl) substitution represents a direct N1-aryl attachment to the imidazole-2-thione core, distinct from the alkyl-bridged series characterized by Kruse et al. (1986) [2]. Medicinal chemistry teams pursuing peripherally selective DBH inhibitors can evaluate this chemotype for DBH binding affinity, comparing its Ki profile to nepicastat (Ki = 8.5 nM) and the 1-benzylimidazole-2-thione series. The 4-chlorophenyl group at C4 provides a vector for additional hydrophobic interactions with the DBH active-site cleft that are absent in the simpler 1-phenylimidazole-2-thione lead. The HBr salt offers a defined solid form for co-crystallization trials with human DBH, facilitating structure-guided optimization [3].

Tautomer-Controlled Metal-Chelation Probe for Non-Heme Iron Dioxygenases

The thione tautomer (C=S) of the target compound preserves the sulfur-centered electron density required for iron coordination in the active sites of lipoxygenases and related non-heme iron dioxygenases [1]. Researchers investigating iron-chelation mechanisms can use this compound as a stable, protonation-locked thione probe, contrasting its activity with both the free-base thiol (where tautomeric equilibration introduces ambiguity) and the S-methylated negative control (IC₅₀ > 250 µM) [1]. Differential scanning calorimetry or X-ray crystallography of the HBr salt can provide definitive evidence of the solid-state tautomeric form, which can then be correlated with solution-phase inhibitory activity [4].

Procurement-Standardized Positive Control for Imidazole-2-thione Library Screening

For core facilities and screening centers that maintain compound libraries for lipoxygenase or DBH target panels, the target compound's defined CAS identity (475158-08-8), ≥95% purity, and commercially available HBr salt form make it suitable as a reference standard for inter-plate normalization and instrument calibration . Its regioisomeric specificity ensures that screening hits can be unambiguously compared to a single, well-characterized chemotype, avoiding the confounding effects of tautomeric mixtures or regioisomer cross-contamination that can occur with less stringently sourced analogs.

Quote Request

Request a Quote for 4-(4-chlorophenyl)-1-(4-methoxyphenyl)-1H-imidazole-2(3H)-thione hydrobromide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.